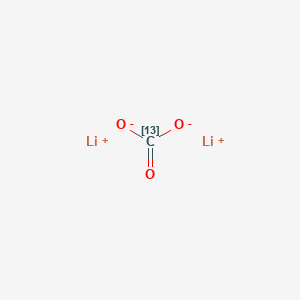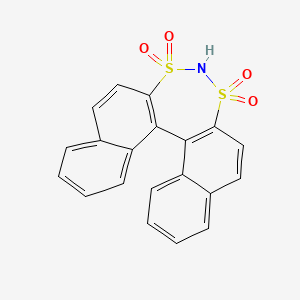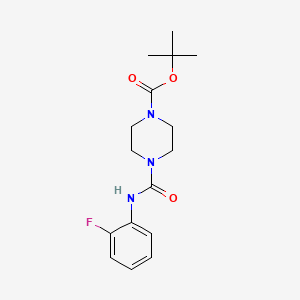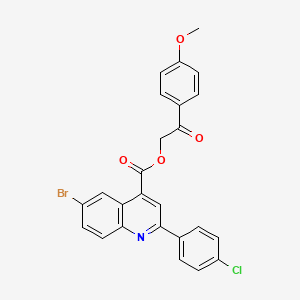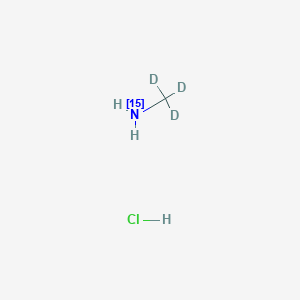
trideuteriomethan(15N)amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trideuteriomethan(15N)amine;hydrochloride is a compound that features isotopic labeling with deuterium and nitrogen-15. This compound is particularly useful in scientific research due to its unique isotopic composition, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trideuteriomethan(15N)amine;hydrochloride typically involves the use of deuterated and nitrogen-15 labeled precursors. One common method is the reductive amination of formaldehyde-d2 with ammonia-15N, followed by treatment with hydrochloric acid to form the hydrochloride salt . The reaction conditions often require a controlled environment to ensure the incorporation of the isotopes without significant loss.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes the use of specialized equipment to handle isotopic materials and ensure the consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Trideuteriomethan(15N)amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced nitrogen species.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include deuterated and nitrogen-15 labeled derivatives, which are valuable in various research applications .
Wissenschaftliche Forschungsanwendungen
Trideuteriomethan(15N)amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in diagnostic imaging and as a reference standard in mass spectrometry.
Industry: Applied in the development of new materials and as a standard in quality control processes.
Wirkmechanismus
The mechanism of action of trideuteriomethan(15N)amine;hydrochloride involves its incorporation into biological and chemical systems, where it acts as a labeled tracer. The deuterium and nitrogen-15 isotopes allow for precise tracking of the compound through various pathways, providing detailed information on reaction mechanisms and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylamine-15N,d3 hydrochloride: Similar in structure but lacks the deuterium labeling on the carbon atom.
Trimethylamine-13C3,15N hydrochloride: Contains carbon-13 labeling instead of deuterium.
Aminomethane-15N,d3 Hydrochloride: Another isotopically labeled amine with similar applications.
Uniqueness
Trideuteriomethan(15N)amine;hydrochloride is unique due to its dual isotopic labeling with both deuterium and nitrogen-15. This combination provides enhanced sensitivity and specificity in analytical techniques, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
CH6ClN |
|---|---|
Molekulargewicht |
71.53 g/mol |
IUPAC-Name |
trideuteriomethan(15N)amine;hydrochloride |
InChI |
InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1D3,2+1; |
InChI-Schlüssel |
NQMRYBIKMRVZLB-CKHMYQJJSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[15NH2].Cl |
Kanonische SMILES |
CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-propenamide](/img/structure/B15088221.png)
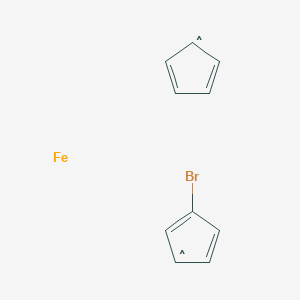
![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15088225.png)
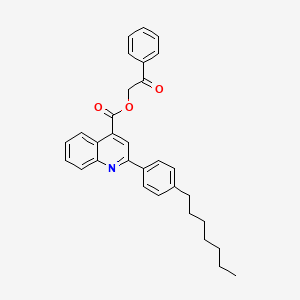
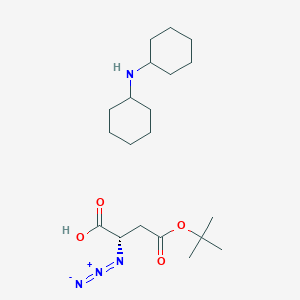
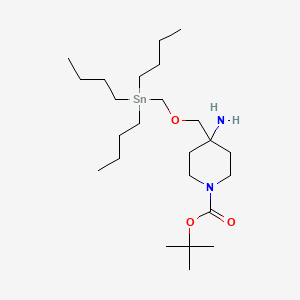
![Barbituric Acid-[13C4,15N2]](/img/structure/B15088248.png)
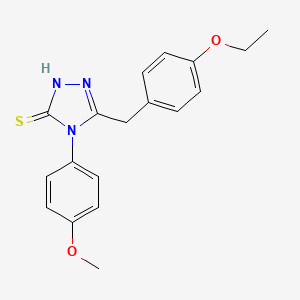
![N-(5-chloro-2-methoxyphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B15088272.png)
